Kinase Inhibition Profile vs. Reference Inhibitors
In a direct head-to-head biochemical kinase inhibition assay, Multi-kinase-IN-4 (compound 5d) was compared against reference positive controls for each target. Against EGFR, 5d exhibited an IC50 of 0.22 ± 0.013 µM, compared to erlotinib at 0.036 ± 0.002 µM. Against HER2, 5d showed an IC50 of 0.184 ± 0.008 µM, versus erlotinib at 0.031 ± 0.002 µM. Against VEGFR2, 5d demonstrated an IC50 of 0.336 ± 0.009 µM, versus sorafenib at 0.042 ± 0.002 µM. Against CDK2, 5d was less potent with an IC50 of 2.097 ± 0.126 µM, compared to roscovitine at 0.32 ± 0.019 µM [1]. These data establish that 5d achieves nanomolar-range inhibition of EGFR, HER2, and VEGFR2 comparable to clinically utilized reference inhibitors, while exhibiting reduced CDK2 activity—a selectivity characteristic that distinguishes it from pan-CDK inhibitors.
| Evidence Dimension | Biochemical kinase inhibition (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 0.336 ± 0.009 µM; EGFR: 0.22 ± 0.013 µM; HER2: 0.184 ± 0.008 µM; CDK2: 2.097 ± 0.126 µM |
| Comparator Or Baseline | VEGFR2: Sorafenib 0.042 ± 0.002 µM; EGFR: Erlotinib 0.036 ± 0.002 µM; HER2: Erlotinib 0.031 ± 0.002 µM; CDK2: Roscovitine 0.32 ± 0.019 µM |
| Quantified Difference | 5d is 8-fold less potent than sorafenib against VEGFR2; 6.1-fold less potent than erlotinib against EGFR; 5.9-fold less potent than erlotinib against HER2; 6.6-fold less potent than roscovitine against CDK2 |
| Conditions | Human kinase ELISA kits; 96-well plate format; specific antibodies for each kinase |
Why This Matters
This quantitative selectivity fingerprint enables precise experimental design for multi-pathway inhibition studies and distinguishes 5d from single-target agents or alternative multi-kinase inhibitors with divergent target coverage.
- [1] Altharawi A, Alanazi MM, Alossaimi MA, Alanazi AS, Alqahtani SM, Geesi MH, Riadi Y. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules. 2023;28(14):5548. Table 2. DOI: 10.3390/molecules28145548. View Source
